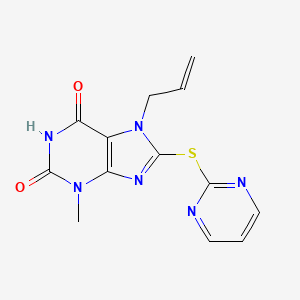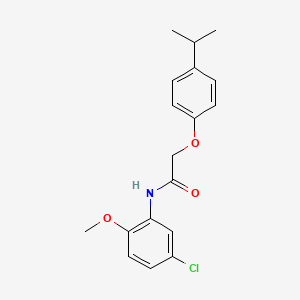
1-(3-pyridinyl)ethanone O-(2,2-diphenylacetyl)oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-pyridinyl)ethanone O-(2,2-diphenylacetyl)oxime, commonly known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become the most commonly used insect repellent in the world. DEET is known for its effectiveness in repelling a wide range of insects, including mosquitoes, ticks, and flies. In
Mécanisme D'action
The exact mechanism of action of DEET is not fully understood. It is believed that DEET works by interfering with the insect's ability to detect and locate a host. DEET may also interfere with the insect's ability to feed by disrupting the insect's feeding behavior.
Biochemical and Physiological Effects:
DEET has been shown to have a low toxicity in humans. However, it can cause skin irritation and allergic reactions in some individuals. DEET has also been shown to have a negative impact on the environment, particularly on aquatic ecosystems.
Avantages Et Limitations Des Expériences En Laboratoire
DEET is a widely used insect repellent and has been extensively studied for its effectiveness in repelling insects. However, there are limitations to its use in lab experiments. DEET can interfere with the behavior of insects, making it difficult to study their natural behavior. Additionally, DEET can have a negative impact on the environment, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on DEET. One area of research could focus on developing new insect repellents that are more effective and have fewer negative impacts on the environment. Another area of research could focus on understanding the mechanism of action of DEET and how it interacts with insects at the molecular level. Finally, research could focus on developing new methods for studying insect behavior that are not affected by the use of insect repellents like DEET.
Conclusion:
DEET is a widely used insect repellent that has been extensively studied for its effectiveness in repelling a wide range of insects. While it has been shown to have a low toxicity in humans, it can have negative impacts on the environment. There are several future directions for research on DEET, including developing new insect repellents, understanding the mechanism of action of DEET, and developing new methods for studying insect behavior.
Méthodes De Synthèse
DEET can be synthesized through a multi-step process starting with the reaction of pyridine with acetyl chloride to form 3-acetylpyridine. This intermediate is then reacted with hydroxylamine to form 3-acetylpyridine oxime. Finally, 2,2-diphenylacetyl chloride is added to 3-acetylpyridine oxime to form DEET.
Applications De Recherche Scientifique
DEET has been extensively studied for its insect repellent properties. It has been used in a wide range of scientific research applications, including entomology, epidemiology, and public health. DEET has been shown to be effective in preventing the transmission of diseases such as malaria, dengue fever, and West Nile virus.
Propriétés
IUPAC Name |
[(E)-1-pyridin-3-ylethylideneamino] 2,2-diphenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-16(19-13-8-14-22-15-19)23-25-21(24)20(17-9-4-2-5-10-17)18-11-6-3-7-12-18/h2-15,20H,1H3/b23-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSKEFQWDVBKRY-XQNSMLJCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)/C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-diphenyl-1-({[(1E)-1-(pyridin-3-yl)ethylidene]amino}oxy)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[5-(benzylthio)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5852123.png)
methanone](/img/structure/B5852124.png)
![4-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B5852125.png)
![4-{[3-(2-furyl)acryloyl]amino}-N-isobutylbenzamide](/img/structure/B5852128.png)
![N'-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-(3-nitro-1H-1,2,4-triazol-1-yl)propanohydrazide](/img/structure/B5852134.png)

![3-(4-chlorophenyl)-2,5-dimethyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5852149.png)

![N'-cyclohexylidene-2-[(4-fluorophenyl)amino]acetohydrazide](/img/structure/B5852160.png)


![ethyl 3-{[3-(4-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5852184.png)
